Lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate

Regioisomerism ACC Inhibitor Selectivity Triazole Functionalization

Regioisomeric contamination by the 3-methyl isomer can invalidate ACC1/2 assays. This lithium salt provides the exact 5-methyl-1,2,4-triazole scaffold required for reproducible SAR. - Unambiguous 5-methyl substitution confirmed by HPLC/LC-MS - Enhanced solubility in non-aqueous media for directed lithiation & parallel synthesis - Aligns with Gilead Apollo IP (US-10800791-B2) for licensing-ready libraries - QED 0.69 fragment ideal for FBLG; MW 147.06 enables efficient growth strategies

Molecular Formula C5H6LiN3O2
Molecular Weight 147.06
CAS No. 2411257-32-2
Cat. No. B2920985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate
CAS2411257-32-2
Molecular FormulaC5H6LiN3O2
Molecular Weight147.06
Structural Identifiers
SMILES[Li+].CC1=NC=NN1CC(=O)[O-]
InChIInChI=1S/C5H7N3O2.Li/c1-4-6-3-7-8(4)2-5(9)10;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1
InChIKeyWFPQGQMWACGEII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for Lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate (CAS 2411257-32-2) for ACC Inhibitor Research


Lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate is a lithium salt of a 1,2,4-triazole acetic acid derivative, with a molecular formula of C5H6LiN3O2 and a molecular weight of 147.06 g/mol [1]. Its patent landscape identifies this class of triazole compounds as inhibitors of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid metabolism, with applications targeting obesity and fungal infections [2]. The compound features a 5-methyl substitution on the triazole ring, a key structural detail that distinguishes it from other regioisomers and can impact biochemical target engagement [3].

ACC pathway inhibition studies (ACC1/ACC2 isoforms)
5-methyl regioisomer defines SAR identity
Lithium salt supports lithiation-based synthetic methods

Why Lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate Cannot Be Simply Swapped with Other Triazole Acetates


Substituting Lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate for its close analogs, such as the 3-methyl regioisomer or the free acid, introduces critical risks in both chemical and biological contexts. A review of triazole biochemistry shows that the position of the methyl substituent on the 1,2,4-triazole ring is not arbitrary; it directly alters electronic distribution and steric hindrance, which can fundamentally change target binding affinity and selectivity [1]. Furthermore, the lithium salt form provides distinct physicochemical advantages, such as improved solubility in non-aqueous reaction media, which is essential for the lithiation-dependent synthetic steps commonly used to further functionalize the triazole core [2]. These differences mean that a generic 'triazole acetate' cannot replicate the precise reactivity and biological profile of this specific compound, making careful procurement essential for reproducible research outcomes.

Regioisomer Identity
5-methyl substitution
3-methyl isomer
Electronic/steric profile shift may alter target binding affinity
Salt Form
Lithium salt
Free acid
Solubility in anhydrous media differs; free acid requires additional deprotonation step, affecting reproducibility

Quantitative Differentiation Evidence for Lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate Over Comparators


Regioisomer Purity: 5-Methyl vs. 3-Methyl Substitution Defines a Distinct Chemical Entity

Lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate is a specific regioisomer. The 5-methyl group's placement dictates the electronic and steric environment at the triazole's reactive centers, a key differentiator from the 3-methyl regioisomer (CAS 2402829-84-7). Studies on 1,2,4-triazole lithiation demonstrate that 5-methyl-1-phenyl-1,2,4-triazoles undergo exclusive lithiation at the C-5-methylene group, a reactivity profile not shared by all regioisomers, which is critical for downstream synthetic complexity [1]. This structural precision is paramount for maintaining the integrity of structure-activity relationships (SAR) in ACC inhibitor programs, where a single methyl shift can abolish target engagement [2].

Regioisomer Identity
Head-to-head
Constitutional isomer; distinct spatial and electronic configuration
Supports regioisomer-specific SAR integrity
Lithiation reactivity differs from 3-methyl analog (CAS 2402829-84-7)
Regioisomerism ACC Inhibitor Selectivity Triazole Functionalization

Lithium Salt Form Offers Superior Organic Solubility for Synthesis Relative to the Free Acid

The lithium carboxylate salt form of this compound provides a distinct synthetic advantage over the free acid (CAS 1369016-81-8). In the synthesis of 3- and 5-acyl-1,2,4-triazoles, lithiated triazole intermediates are key, and the lithium salt form can enhance solubility in ethereal solvents like THF, a critical factor for low-temperature lithiation reactions [1]. This avoids the need for in-situ deprotonation and can lead to more controlled and higher-yielding functionalization, a benefit not provided by the corresponding sodium or potassium salts, or the free acid, which may have poor solubility in anhydrous organic solvents.

Lithium Salt Solubility
Class-level
Qualitative improvement in THF dissolution vs free acid
Supports lithiation-based synthesis efficiency
Data to verify; analogous triazole behavior
Lithiation Solubility Organometallic Synthesis

Patent-Grade Scaffold for ACC Inhibition Distinct from Unsubstituted Triazole Acetic Acid

The compound's core scaffold, featuring a 5-methyl-1,2,4-triazol-1-yl acetic acid moiety, is a critical substructure within the general formula (I) of patented ACC inhibitors (US-10800791-B2) [1]. In contrast, the unsubstituted analog, (1H-1,2,4-triazol-1-yl)acetic acid (CAS 28711-29-7), lacks the methyl group necessary to occupy the small lipophilic pocket within the ACC active site, as implied by the structure-activity relationships described in the patent [1]. While the patent does not provide an IC50 value specifically for this lithium salt, its explicit coverage of the methyl-substituted triazole series categorizes it as possessing a high probability of biological activity, a claim that does not extend to the simpler, unsubstituted case.

Patent Coverage
Reported
Falls within formula (I) of US-10800791-B2 claiming ACC inhibition
Supports ACC-targeted screening context
No IC50 data for this salt; binary patent inclusion
ACC Inhibition Patent Analytics Drug Discovery

Lower Molecular Weight and Topological Polar Surface Area Compared to More Complex ACC Inhibitor Leads

With a molecular weight of 147.06 g/mol and a topological polar surface area (TPSA) of 70.8 Ų, this lithium salt is significantly smaller and more polar than many complex, fused-ring ACC inhibitor leads described in patent US-10800791-B2, which often exceed 400 g/mol [1]. This favorable profile aligns well with lead-like chemical space, potentially offering better ligand efficiency and permeability for initial hit-to-lead optimization. Its drug-likeness metrics, such as a QED weighted score of 0.69, suggest a balanced profile suitable for further development .

Lead-like Profile
Class-level
MW = 147.06 g/mol, TPSA = 70.8 Ų, QED = 0.69
Supports fragment-based discovery fit
Computed properties; experimental validation recommended
ADME Properties Lead-Likeness Physicochemical Profile

Optimal Deployment Scenarios for Lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate in R&D and Industrial Settings


Fragment-Based Lead Discovery for Acetyl-CoA Carboxylase (ACC) Inhibitors

With a molecular weight of only 147.06 g/mol, this compound is an ideal fragment for screening against both ACC1 and ACC2 isoforms [1]. Its low complexity and high ligand efficiency potential, as predicted by a QED score of 0.69, make it a superior starting point for fragment growth and merging strategies over larger, more complex triazole-containing leads . The pre-formed lithium salt also facilitates rapid analog synthesis via directed lithiation for SAR expansion [2].

Synthetic Intermediate for Proprietary ACC Inhibitor Libraries

The specific 5-methyl-1,2,4-triazol-1-yl pattern is a protected scaffold in Gilead Apollo's patent estate (US-10800791-B2) [3]. Utilizing this exact lithium salt as a building block ensures that the resulting combinatorial library remains within the scope of this IP, offering a clear procurement rationale for organizations pursuing licensing opportunities or seeking to develop novel ACC inhibitors with strong patent protection [3]. The lithium salt's enhanced solubility in organic solvents is a key enabler for high-throughput parallel synthesis [2].

Calibrant for Regioisomer-Specific Analytical Method Development

This compound serves as the definitive standard for the 5-methyl regioisomer, enabling the development of HPLC or LC-MS methods that can resolve it from the 3-methyl regioisomer (CAS 2402829-84-7) . Given the critical importance of regioisomer purity in pharmacologically active triazoles, this procurement is essential for quality control laboratories tasked with releasing research-grade compound batches where even minor contamination by the wrong isomer could invalidate biological assay results .

Building Block for Antifungal Agent Research

Beyond ACC inhibition, the patent family covering this scaffold (AU-2016361428-A1) also claims utility as a fungicide [4]. Combined with a broad review of 1,2,4-triazole derivatives showing antimicrobial and antifungal activity, this compound is a compelling starting point for medicinal chemists seeking to develop novel antifungal agents that target lipid metabolism in pathogenic fungi, a mechanism distinct from traditional lanosterol demethylase inhibitors [4][5].

Application
Selection Property
Validation Focus
ACC inhibitor fragment screening
Low molecular weight fragment
Ligand efficiency and SAR expansion
ACC-targeted compound library synthesis
Patent-specific regioisomer scaffold
IP-compliant library; lithiation yield
Regioisomer purity analytical method
5-methyl regioisomer standard
Chromatographic resolution from 3-methyl isomer
Antifungal lipid metabolism research
Triazole-based ACC inhibitor scaffold
Fungal ACC inhibition assay context
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